molecular formula C8H9N3O B13702768 6-Methoxyimidazo[1,5-a]pyridin-3-amine

6-Methoxyimidazo[1,5-a]pyridin-3-amine

Cat. No.: B13702768
M. Wt: 163.18 g/mol
InChI Key: FPZGTYKOIKATDP-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyimidazo[1,5-a]pyridin-3-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine derivatives with electrophilically activated nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and environmental friendliness of the process .

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various biological pathways makes it a promising candidate for drug development.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxyimidazo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C8H9N3O/c1-12-7-3-2-6-4-10-8(9)11(6)5-7/h2-5H,1H3,(H2,9,10)

InChI Key

FPZGTYKOIKATDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=CN=C2N)C=C1

Origin of Product

United States

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